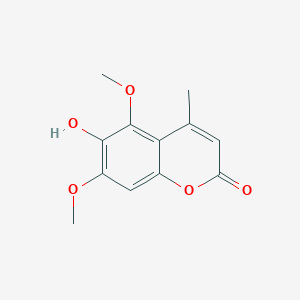
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. The compound 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin has garnered interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For example, the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride or zinc chloride can yield 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin .
Industrial Production Methods
Industrial production of coumarin derivatives, including 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydroxycoumarin: Similar structure but lacks the methoxy groups at the 5 and 7 positions.
7-Hydroxy-4-methylcoumarin: Lacks the methoxy groups and has a hydroxyl group at the 7 position.
4-Methyl-7-oxy-glucoside coumarin: Contains a glucoside moiety instead of methoxy groups.
Uniqueness
4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
107055-08-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-9(13)17-7-5-8(15-2)11(14)12(16-3)10(6)7/h4-5,14H,1-3H3 |
InChI Key |
WXTIUSAQMSOLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C(=C12)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















